molecular formula C11H9FN2O B8465993 8-Ethenyl-7-fluoro-2-(methoxy)-1,5-naphthyridine CAS No. 724788-71-0

8-Ethenyl-7-fluoro-2-(methoxy)-1,5-naphthyridine

Cat. No. B8465993
Key on ui cas rn: 724788-71-0
M. Wt: 204.20 g/mol
InChI Key: KWYSRDPJHYGSBD-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of 8-bromo-7-fluoro-2-(methyloxy)-1,5-naphthyridine (2.0 g, 7.81 mmol), potassium carbonate (1.08 g, 7.81 mmol), tetrakis-triphenylphosphine (90 mg, 0.08 mmol) in DME (60 mL) and H2O (20 mL) was added 2,4,6-trivinylcycloborane-pyridine complex (0.94 g, 3.91 mmol). After stirring for 10 h at 85° C. the reaction contents were concentrated and the product purified by chromatography (silica, 25% EtOAc in hexane) to give the title compound as a low melting solid (1.43 g, 90%): MS (ES) m/z 206 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.C(=O)([O-])[O-].[K+].[K+].CO[CH2:23][CH2:24]OC>O>[CH:23]([C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2)=[CH2:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)F
Name
Quantity
1.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis-triphenylphosphine
Quantity
90 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction contents
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography (silica, 25% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(=C)C=1C(=CN=C2C=CC(=NC12)OC)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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